

## Application Notes and Protocols: Yeast Two-Hybrid Screening with AHU2 as Bait

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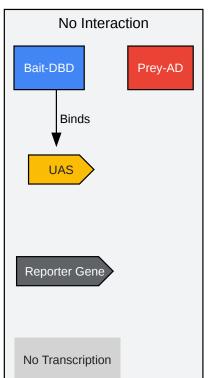
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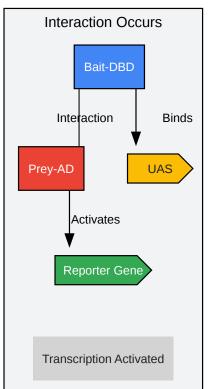
#### Introduction

The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to identify and analyze binary protein-protein interactions in vivo.[1][2] The principle is based on the modular nature of eukaryotic transcription factors, which typically have a physically separable DNA-binding domain (DBD) and an activation domain (AD).[2][3][4] In the most common Gal4-based Y2H system, the two proteins of interest, termed "bait" and "prey," are fused to the GAL4 DBD and AD, respectively.[5] If the bait and prey proteins interact within the yeast nucleus, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This functional unit then activates the transcription of downstream reporter genes, allowing for the selection of interacting partners.[3][4]

This document provides a detailed protocol for performing a yeast two-hybrid screen using the rice protein **AHU2** as the bait. **AHU2** is a MYB domain-containing protein that functions as a transcriptional repressor involved in determining hull fate and grain size in rice.[6] Identifying the interacting partners of **AHU2** is crucial for elucidating the molecular pathways it regulates during grain development. This protocol is designed for a library-based screening approach to identify novel interaction partners from a cDNA library.[1]









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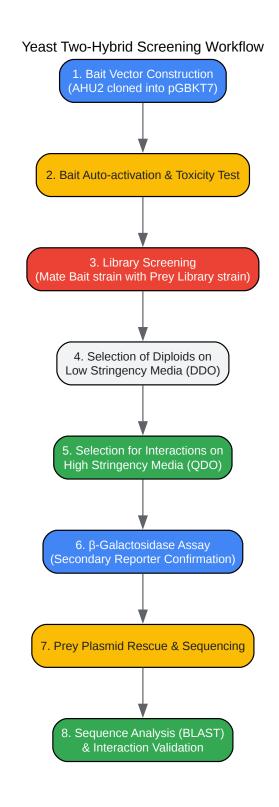
Principle of the GAL4 Yeast Two-Hybrid System

Caption: Principle of the Yeast Two-Hybrid System.

## **Experimental Workflow**

The overall workflow for a yeast two-hybrid screen involves several key stages, from the initial construction of the bait plasmid to the final identification and validation of interacting prey proteins.





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Caption: Workflow for AHU2 Yeast Two-Hybrid Screening.



# Detailed Experimental Protocols Bait Plasmid Construction (pGBKT7-AHU2)

- Amplify AHU2 cDNA: Use high-fidelity DNA polymerase to amplify the full-length coding sequence of AHU2 from a relevant cDNA source (e.g., rice panicle). Design primers to introduce restriction sites (e.g., Ndel and BamHI) compatible with the multiple cloning site of the pGBKT7 vector.
- Vector and Insert Digestion: Perform a double digest on both the amplified AHU2 PCR product and the pGBKT7 vector using the selected restriction enzymes.
- Ligation: Ligate the digested AHU2 insert into the linearized pGBKT7 vector using T4 DNA ligase.
- Transformation into E. coli: Transform the ligation mixture into a competent E. coli strain (e.g., DH5α) for plasmid amplification. Plate on LB agar containing kanamycin for selection.
- Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of AHU2 by restriction digest and Sanger sequencing.

#### **Bait Characterization: Auto-activation and Toxicity Test**

This step is critical to ensure that the **AHU2** bait protein itself does not activate the reporter genes in the absence of an interacting prey protein.[7]

- Yeast Transformation: Transform the pGBKT7-AHU2 plasmid into the Y2HGold yeast strain using the lithium acetate method.[8] For controls, transform empty pGBKT7 (negative control) and pGBKT7-53 (positive control bait, to be later mated with pGADT7-T).[9]
- Plating and Selection: Plate the transformed yeast on SD/-Trp (SD single dropout) medium to select for cells that have successfully taken up the bait plasmid. Incubate at 30°C for 3-5 days.
- Auto-activation Test:
  - Pick several colonies from the SD/-Trp plate.



- Re-streak these colonies onto SD/-Trp, SD/-Trp/-His, and SD/-Trp/-Ade/-His plates. The latter two are selective media that test for the activation of the HIS3 and ADE2 reporter genes.
- Incubate at 30°C for 3-7 days.
- Analysis: The AHU2 bait is considered free of auto-activation if the yeast grows on SD/-Trp but not on SD/-Trp/-His or SD/-Trp/-Ade/-His. If growth occurs on the selective plates, the bait is auto-activating and troubleshooting steps are required (see Table 3). The growth rate on SD/-Trp compared to the negative control can indicate toxicity.

#### **Yeast Two-Hybrid Library Screening**

This protocol uses a mating strategy, which is often more efficient than co-transformation for library screens.[2]

- Prepare Bait Strain: Inoculate a single colony of the Y2HGold strain containing pGBKT7-AHU2 into 50 mL of SD/-Trp broth and grow at 30°C with shaking (230 rpm) overnight to an OD600 of 0.4-0.6.[9]
- Prepare Library Strain: In parallel, thaw a pre-transformed cDNA library (e.g., a rice panicle library in the pGADT7 vector, transformed into the Y187 yeast strain). Inoculate the library culture into 50 mL of SD/-Leu broth and grow to an OD600 of 0.4-0.6.
- Mating:
  - Combine the 50 mL bait culture and 50 mL library culture in a 2 L flask.
  - Add 400 mL of YPDA broth.
  - Incubate at 30°C for 20-24 hours with very gentle shaking (30-50 rpm) to allow the yeast cells to mate.
- Selection of Diploids:
  - Centrifuge the mating culture to pellet the cells.
  - Wash the pellet with sterile water.



- Plate the cell suspension onto SD/-Trp/-Leu (Double Dropout, DDO) plates to select for diploid yeast that contain both the bait and prey plasmids. Incubate for 3-5 days at 30°C.
- Selection for Interactions:
  - Harvest all colonies from the DDO plates by scraping them into sterile water.
  - Plate serial dilutions of this cell suspension onto high-stringency selective medium: SD/-Trp/-Leu/-Ade/-His (Quadruple Dropout, QDO).
  - Incubate at 30°C for 5-10 days and monitor for colony growth. Colonies that grow on QDO plates represent potential positive interactions.

# Confirmation of Positive Interactions (β-Galactosidase Assay)

A second reporter gene, lacZ, is used to confirm the interactions and eliminate false positives.

- Colony-Lift Filter Assay:
  - Place a sterile filter paper onto the QDO plate with putative positive colonies and allow it to wet completely.
  - Carefully lift the filter, which now has an imprint of the colonies.
  - Freeze the filter by immersing it in liquid nitrogen for 10-15 seconds, then thaw at room temperature. This lyses the yeast cells.
  - Place the filter in a petri dish containing another filter paper soaked with Z-buffer/X-gal solution.
  - Incubate at 30°C and monitor for the development of a blue color. Blue colonies indicate a positive interaction.

#### **Prey Plasmid Rescue and Identification**

 Yeast Plasmid Isolation: Isolate total plasmid DNA from the confirmed positive (blue) yeast colonies using a yeast plasmid miniprep kit.



- Transformation into E. coli: Transform the isolated plasmid DNA into a competent E. coli strain (e.g., DH5α).
- Selection: Plate the transformed bacteria on LB agar containing ampicillin. The pGADT7 prey
  plasmid confers ampicillin resistance, while the pGBKT7 bait plasmid confers kanamycin
  resistance. Plating on ampicillin specifically selects for cells that have taken up the prey
  plasmid.
- Sequencing: Isolate the pGADT7-prey plasmid from several bacterial colonies and sequence the cDNA insert.
- Identification: Use BLAST to compare the sequence against a protein database to identify the interacting prey protein.

### **Data Presentation and Analysis**

Quantitative data from the screening process should be carefully recorded and tabulated for clear interpretation.

Table 1: Bait (pGBKT7-AHU2) Auto-activation Test Results

Plate Medium	Negative Control (pGBKT7)	Bait (pGBKT7- AHU2)	Expected Outcome for a Valid Bait
SD/-Trp	+++	+++	Growth
SD/-Trp/-His	-	-	No Growth
SD/-Trp/-Ade/-His	-	-	No Growth

(+++ indicates robust growth; - indicates no growth)

Table 2: Summary of Library Screening Results



Parameter	Value	Notes
Library Screened	Rice Panicle cDNA	e.g., Clontech Matchmaker Library
Mating Efficiency	~10-20%	Calculated from plating dilutions on selective vs. non-selective media.
Total Diploids Screened	> 1 x 10^6	Ensures comprehensive library coverage.
Initial Positives on QDO	150	Number of colonies growing on high-stringency media.
Confirmed Positives (β-gal)	45	Number of blue colonies in the X-gal assay.

| Unique Prey Proteins Identified | 12 | Number of different interacting proteins after sequencing. |

### **Troubleshooting**

Yeast two-hybrid screens are prone to both false positives and false negatives.[10] Careful controls and troubleshooting are essential for reliable results.

Table 3: Common Problems and Solutions in Y2H Screening



Problem	Potential Cause	Recommended Solution
High Background / Many False Positives	Bait protein is auto- activating.[7]	- Re-test bait for auto- activation (Table 1) Increase the concentration of 3-AT (an inhibitor of the HIS3 gene product) in the selective medium Use a more stringent reporter strain If auto-activation persists, delete the domain of the bait protein causing it.[11]
	Screening conditions are not stringent enough.	- Use higher stringency selection plates (e.g., QDO with 3-AT) Rely on both nutritional reporters and the β-galactosidase assay for confirmation.
No Positive Clones	Bait-AD fusion protein is not expressed or is misfolded.	- Confirm bait protein expression via Western blot using an antibody against the DBD fusion tag Subclone segments of the bait protein and retest.[12]
	Prey library quality is poor or does not contain interacting partners.	- Check the titer and complexity of the library Use a different cDNA library from a tissue where the bait protein is known to be active.
	The interaction requires post- translational modifications not present in yeast.[13]	- Consider alternative interaction detection methods like Co-Immunoprecipitation (Co-IP) from the native organism.



Problem	Potential Cause	Recommended Solution
	The interaction occurs outside the nucleus (e.g., at a membrane).	- If AHU2 is suspected to interact with membrane proteins, consider using a membrane-based Y2H (MbY2H) system, which uses a split-ubiquitin principle.[14][15]
		[16]

| Bait Protein is Toxic to Yeast | Overexpression of the bait protein is detrimental to yeast growth. | - Use a yeast strain with a weaker, inducible promoter to control bait expression.[13] |

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